Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)
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Overview
Description
Spiro[1-azabicyclo[221]heptane-7,3-pyrrolidin]-2-one (9CI) is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction allows for the functionalization of the product, enabling the creation of a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidine]: A closely related compound with similar structural features but different functional groups.
Spiro[2-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one: Another spirocyclic compound with variations in the bicyclic framework.
Uniqueness
Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI) is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C9H14N2O/c12-8-5-7-1-4-11(8)9(7)2-3-10-6-9/h7,10H,1-6H2 |
InChI Key |
IYUHXNXRNLTJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CC1C23CCNC3 |
Origin of Product |
United States |
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